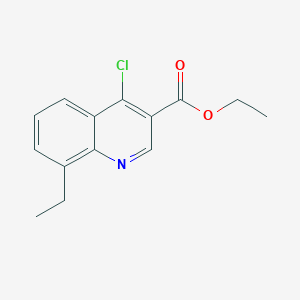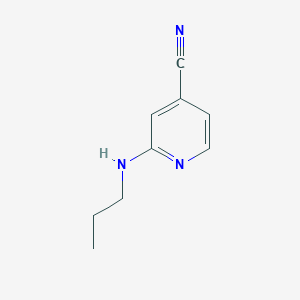![molecular formula C10H8N2 B174278 5H-Imidazo[5,1-a]isoindole CAS No. 147764-61-2](/img/structure/B174278.png)
5H-Imidazo[5,1-a]isoindole
Overview
Description
5H-Imidazo[5,1-a]isoindole is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoindole ring
Mechanism of Action
Target of Action
The primary target of 5H-Imidazo[5,1-a]isoindole is the epidermal growth factor receptor (EGFR) . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation .
Mode of Action
This compound interacts with its target, EGFR, through noncovalent interactions including hydrogen bonding, hydrophobic, dipole-dipole, and van der Waals forces . These interactions lead to the inhibition of EGFR, thereby preventing the signal transduction cascade that leads to DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of EGFR by this compound affects the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. Therefore, the inhibition of EGFR leads to the suppression of these processes, resulting in the anti-proliferative activity of the compound .
Pharmacokinetics
The compound’s molecular weight (15619 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. In vitro tests against human cancer cell lines, including MCF-7, HeLa, A549, and IMR32, have shown notable anticancer activity of the compound, comparable with that of the standard drug etoposide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C
Biochemical Analysis
Biochemical Properties
5H-Imidazo[5,1-a]isoindole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as copper(I) catalyzed regioselective synthesis enzymes, which facilitate the formation of novel hybrids . These interactions often involve noncovalent interactions, including hydrogen bonding, hydrophobic interactions, dipole-dipole interactions, and van der Waals forces . The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to exhibit anticancer activity against human cancer cell lines such as MCF-7, HeLa, A549, and IMR32 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, molecular docking studies have demonstrated its interaction with the epidermal growth factor receptor, supporting its anticancer activity . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable complexes with enzymes and proteins, thereby modulating their activity . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its interaction with the epidermal growth factor receptor suggests a role in modulating cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to changes in its activity and efficacy. Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its efficacy and safety as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[5,1-a]isoindole typically involves the condensation of ortho-phenylenediamine with ortho-phthalaldehyde. This reaction forms the imidazoisoindole core structure. The intermediate product can then undergo further functionalization through various alkylation and substitution reactions. For instance, alkylation with 1,3-dibromopropane in the presence of sodium hydroxide and a catalytic amount of tetra-n-butylammonium iodide can yield 5-(3-bromopropyl)-5H-imidazo[5,1-a]isoindole .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[5,1-a]isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine, and alkylating agents like alkyl halides, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various imidazoisoindole oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
5H-Imidazo[5,1-a]isoindole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Its unique structural properties make it useful in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5H-Benzo[4,5]imidazo[2,1-a]isoindole: This compound features a similar fused ring system but with additional benzene rings, which can alter its chemical properties and reactivity.
Imidazo[1,5-a]indol-3-ones: These compounds have a different ring fusion pattern, leading to distinct chemical and biological properties.
Uniqueness
5H-Imidazo[5,1-a]isoindole is unique due to its specific ring fusion and the electronic properties conferred by the imidazole and isoindole rings. This uniqueness makes it a valuable scaffold for developing new compounds with diverse applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
5H-imidazo[5,1-a]isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-8(3-1)6-12-7-11-5-10(9)12/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYPJSJTDDEXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=CN31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441984 | |
| Record name | 5H-Imidazo[5,1-a]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147764-61-2 | |
| Record name | 5H-Imidazo[5,1-a]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


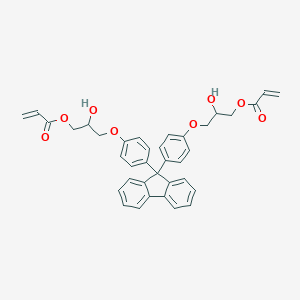
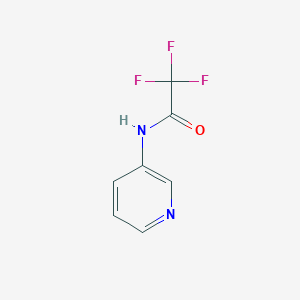
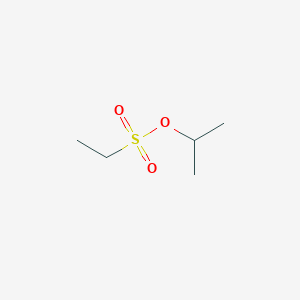

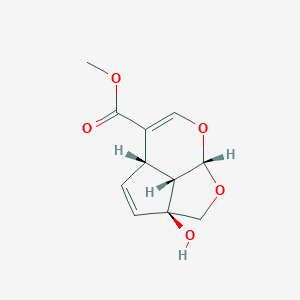
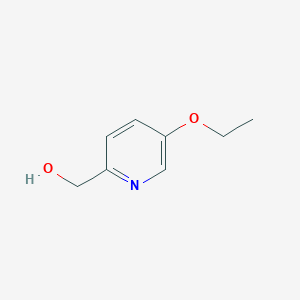
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)


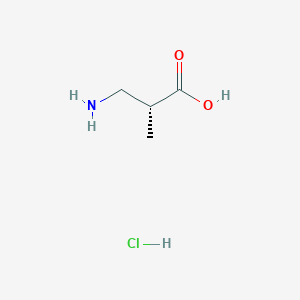
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)
